Cas no 1505987-50-7 (3-hydroxy-4-methylheptanenitrile)
3-hydroxy-4-methylheptanenitrile Chemical and Physical Properties
Names and Identifiers
-
- Heptanenitrile, 3-hydroxy-4-methyl-
- 3-Hydroxy-4-methylheptanenitrile
- EN300-1858358
- 1505987-50-7
- AKOS017669879
- CS-0296943
- 3-hydroxy-4-methylheptanenitrile
-
- Inchi: 1S/C8H15NO/c1-3-4-7(2)8(10)5-6-9/h7-8,10H,3-5H2,1-2H3
- InChI Key: TUWBONVZJFDQSP-UHFFFAOYSA-N
- SMILES: C(#N)CC(O)C(C)CCC
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 44Ų
Experimental Properties
- Density: 0.927±0.06 g/cm3(Predicted)
- Boiling Point: 264.0±13.0 °C(Predicted)
- pka: 13.69±0.20(Predicted)
3-hydroxy-4-methylheptanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858358-0.05g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1858358-0.1g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1858358-0.25g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1858358-0.5g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1858358-1.0g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 1g |
$785.0 | 2023-05-25 | ||
| Enamine | EN300-1858358-2.5g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1858358-5.0g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 5g |
$2277.0 | 2023-05-25 | ||
| Enamine | EN300-1858358-10.0g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 10g |
$3376.0 | 2023-05-25 | ||
| Enamine | EN300-1858358-1g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1858358-5g |
3-hydroxy-4-methylheptanenitrile |
1505987-50-7 | 5g |
$1821.0 | 2023-09-18 |
3-hydroxy-4-methylheptanenitrile Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-hydroxy-4-methylheptanenitrile
3-Hydroxy-4-Methylheptanenitrile (CAS No. 1505987-50-7)
3-Hydroxy-4-methylheptanenitrile, identified by the CAS registry number 1505987-50-7, is a chemical compound with the molecular formula C₈H₁₆NO. This compound belongs to the class of nitriles, which are organic compounds containing a nitrile group (-C≡N). The presence of the hydroxyl group (-OH) at the third carbon and a methyl group (-CH₃) at the fourth carbon gives this compound its unique structure and properties.
The synthesis of 3-hydroxy-4-methylheptanenitrile typically involves multi-step organic reactions, often starting from simpler precursors. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for producing this compound. For instance, researchers have explored the use of enzymatic catalysis and microwave-assisted synthesis to optimize reaction conditions, reducing production time and minimizing by-products.
3-Hydroxy-4-methylheptanenitrile exhibits a range of physical and chemical properties that make it suitable for various applications. Its solubility in polar solvents, such as water and ethanol, is influenced by the hydroxyl group, while the nitrile group contributes to its ability to participate in nucleophilic addition reactions. These properties have been leveraged in the development of novel materials, including biodegradable polymers and advanced drug delivery systems.
In terms of biological activity, recent studies have highlighted the potential of 3-hydroxy-4-methylheptanenitrile as a precursor for bioactive compounds. For example, researchers have investigated its role in the synthesis of antibiotics and anti-inflammatory agents. The compound's ability to undergo oxidation and reduction reactions has also been explored for its potential in metabolic engineering applications.
The application of 3-hydroxy-4-methylheptanenitrile extends beyond pharmaceuticals. It has been used as an intermediate in the production of specialty chemicals, such as surfactants and lubricants. Furthermore, its thermal stability and compatibility with various polymers make it a valuable additive in the formulation of high-performance materials.
In conclusion, 3-hydroxy-4-methylheptanenitrile (CAS No. 1505987-50-7) is a versatile compound with significant potential in multiple fields. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as an important building block in modern chemistry. As research continues to uncover new possibilities for this compound, its role in both academic and industrial settings is expected to grow further.
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